molecular formula C7H4BrF3S B154326 1-Bromo-2-(Trifluoromethylthio)Benzene CAS No. 1644-72-0

1-Bromo-2-(Trifluoromethylthio)Benzene

Cat. No.: B154326
CAS No.: 1644-72-0
M. Wt: 257.07 g/mol
InChI Key: IWRJVJJQWGZKMT-UHFFFAOYSA-N
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Description

1-Bromo-2-(Trifluoromethylthio)Benzene is an organic compound with the molecular formula C7H4BrF3S and a molecular weight of 257.07 g/mol. It is a derivative of bromobenzene where a trifluoromethylthio group is attached to the benzene ring. This compound is used as an important intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1-Bromo-2-(Trifluoromethylthio)Benzene can be achieved through several methods. One common method involves the reaction of bromobenzene with trifluoromethylthiolating agents under specific conditions. For example, the reaction can be carried out using trifluoromethylthiolating reagents such as trifluoromethylthiol copper complexes in the presence of a base . Another method involves the use of potassium bifluoride as a fluorinating agent for organoboronic acids . Industrial production methods typically involve large-scale reactions using similar reagents and conditions, optimized for yield and purity.

Chemical Reactions Analysis

1-Bromo-2-(Trifluoromethylthio)Benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by a nucleophile.

    Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form thiols or other reduced products.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Scientific Research Applications

1-Bromo-2-(Trifluoromethylthio)Benzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It is involved in the synthesis of potential drug candidates for various diseases, including cancer and infectious diseases.

    Industry: The compound is used as an additive in materials such as polyurethane and optical coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(Trifluoromethylthio)Benzene involves its interaction with specific molecular targets and pathways. For example, in nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex as an intermediate, which then undergoes further reactions to yield the final product . The trifluoromethylthio group can also enhance the biological activity of molecules by increasing their lipophilicity and metabolic stability .

Comparison with Similar Compounds

1-Bromo-2-(Trifluoromethylthio)Benzene can be compared with other similar compounds, such as:

    4-(Trifluoromethylthio)bromobenzene: This compound has the trifluoromethylthio group attached to the para position of the benzene ring, whereas this compound has it attached to the ortho position.

    Trifluoromethylthiobenzene: This compound lacks the bromine atom and has only the trifluoromethylthio group attached to the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

1-bromo-2-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3S/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRJVJJQWGZKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381396
Record name 1-Bromo-2-[(trifluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644-72-0
Record name 1-Bromo-2-[(trifluoromethyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1644-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-[(trifluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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